molecular formula C11H14ClNO2S2 B7584679 2-chloro-N-(thian-3-yl)benzenesulfonamide

2-chloro-N-(thian-3-yl)benzenesulfonamide

Cat. No.: B7584679
M. Wt: 291.8 g/mol
InChI Key: CPAUEJVCHHAGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(thian-3-yl)benzenesulfonamide, also known as CTSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTSB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(thian-3-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. In addition, this compound has been found to inhibit the activity of cathepsin B, a lysosomal protease that is involved in various physiological processes. The inhibition of these enzymes by this compound may contribute to its anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(thian-3-yl)benzenesulfonamide in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for research on 2-chloro-N-(thian-3-yl)benzenesulfonamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Furthermore, the development of novel analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-chloro-N-(thian-3-yl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with thian-3-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

2-chloro-N-(thian-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and antiviral activities. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been shown to inhibit the replication of HIV-1, suggesting its potential as an antiviral agent. Furthermore, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

2-chloro-N-(thian-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S2/c12-10-5-1-2-6-11(10)17(14,15)13-9-4-3-7-16-8-9/h1-2,5-6,9,13H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUEJVCHHAGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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